![molecular formula C10H11F3N2 B13530329 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridin-3-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the trifluoromethyl group, followed by the introduction of the pyridin-3-amine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridin-3-amine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
- 6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amine
- 6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amine
Comparison: Compared to its analogs, 6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine exhibits unique properties due to the cyclobutyl ring. The ring strain and electronic effects imparted by the trifluoromethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H11F3N2 |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-9)8-3-2-7(14)6-15-8/h2-3,6H,1,4-5,14H2 |
Clé InChI |
CEXDQCLHRSYRKX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NC=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
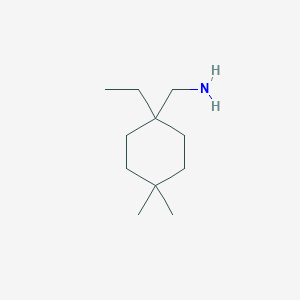
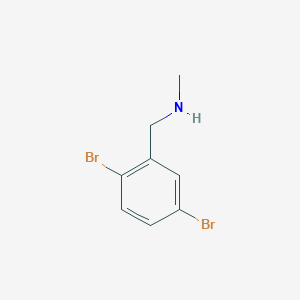
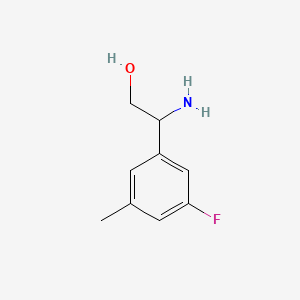
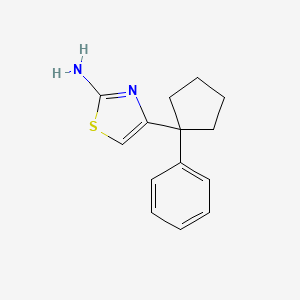

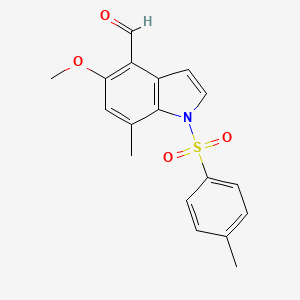
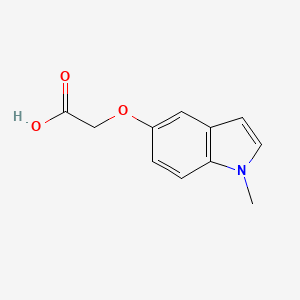
amine](/img/structure/B13530308.png)
